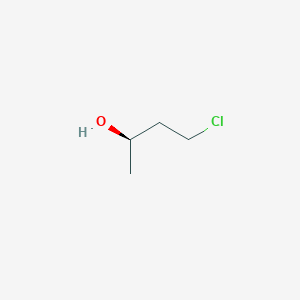
(2R)-4-Chlorobutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-4-Chlorobutan-2-ol is an organic compound with the molecular formula C4H9ClO It is a chiral molecule, meaning it has a non-superimposable mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (2R)-4-Chlorobutan-2-ol can be synthesized through several methods. One common approach involves the reaction of ®-2-butanol with thionyl chloride (SOCl2) to introduce the chlorine atom at the 4th position. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable methods, such as the chlorination of butanol derivatives using chlorine gas in the presence of a catalyst. This method allows for the efficient production of large quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: (2R)-4-Chlorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form (2R)-4-chlorobutane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form (2R)-butane-2,4-diol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Sodium hydroxide (NaOH) in aqueous solution is often employed.
Major Products Formed:
Oxidation: (2R)-4-chlorobutanone or (2R)-4-chlorobutanal.
Reduction: (2R)-4-chlorobutane.
Substitution: (2R)-butane-2,4-diol.
Wissenschaftliche Forschungsanwendungen
(2R)-4-Chlorobutan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions to understand stereospecificity.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2R)-4-Chlorobutan-2-ol depends on its application. In chemical reactions, its reactivity is primarily due to the presence of the hydroxyl and chlorine functional groups. These groups participate in various reactions, such as nucleophilic substitution and oxidation-reduction processes. The molecular targets and pathways involved are specific to the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
(2S)-4-Chlorobutan-2-ol: The enantiomer of (2R)-4-Chlorobutan-2-ol, with similar chemical properties but different biological activities.
4-Chlorobutan-1-ol: A structural isomer with the chlorine atom at a different position, leading to different reactivity.
2-Chlorobutan-1-ol: Another structural isomer with distinct chemical behavior.
Uniqueness: this compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions in biological systems. This makes it valuable in applications requiring chiral purity and specific stereochemical configurations.
Eigenschaften
CAS-Nummer |
90026-42-9 |
|---|---|
Molekularformel |
C4H9ClO |
Molekulargewicht |
108.57 g/mol |
IUPAC-Name |
(2R)-4-chlorobutan-2-ol |
InChI |
InChI=1S/C4H9ClO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3/t4-/m1/s1 |
InChI-Schlüssel |
AKMIPCJUTXDZKR-SCSAIBSYSA-N |
Isomerische SMILES |
C[C@H](CCCl)O |
Kanonische SMILES |
CC(CCCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


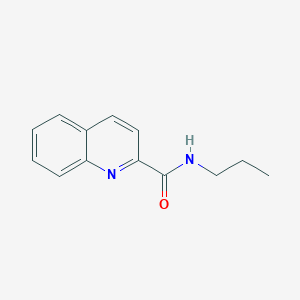
![Diethyl {2-hydroxy-3-[(propan-2-yl)oxy]propyl}phosphonate](/img/structure/B14383668.png)
![2-Phenyl-1-thia-3-azaspiro[4.5]dec-2-ene](/img/structure/B14383681.png)
![{2,2-Dimethoxy-1-[(2-methylpropyl)sulfanyl]ethyl}benzene](/img/structure/B14383686.png)
![4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid](/img/structure/B14383687.png)

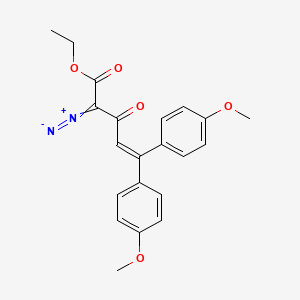
![{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid](/img/structure/B14383699.png)
![1-Methyl-3-[2-(methylamino)benzoyl]pyrrolidin-2-one](/img/structure/B14383729.png)
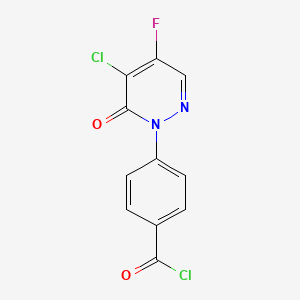
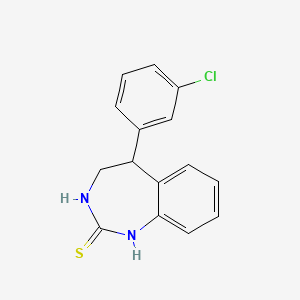
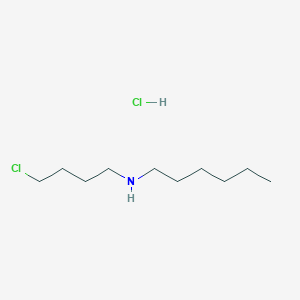
![1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene](/img/structure/B14383756.png)
![4-(Ethoxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B14383757.png)
